3-(3-methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones, which are heterocyclic compounds known for their diverse biological activities. This particular compound incorporates both quinazolinone and oxadiazole moieties, suggesting potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound is synthesized through multi-step organic reactions involving various intermediates. The synthesis typically involves the reaction of substituted benzyl and oxadiazole derivatives with quinazolinone frameworks, showcasing the versatility of these chemical classes in drug design.
The compound can be classified as:
The synthesis of 3-(3-methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves several key steps:
Technical details such as reaction conditions (temperature, solvent choice), purification methods (such as recrystallization or chromatography), and yields should be optimized for each step to ensure high purity and yield of the final product .
Key structural data may include:
The compound may undergo various chemical reactions due to its functional groups:
Technical details such as reaction conditions (catalysts, solvents) and expected yields should be documented to facilitate reproducibility .
The mechanism of action for compounds like 3-(3-methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors. For instance:
Data on binding affinities and biological assays would provide insight into the efficacy of this compound in therapeutic contexts .
Key physical properties include:
Chemical properties may include:
Relevant data from spectroscopic analyses (NMR, IR) should be included to confirm structural integrity and purity .
The potential applications for 3-(3-methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one are extensive:
Continued research into this compound could unveil new therapeutic avenues in treating diseases where current treatments are inadequate .
The strategic fusion of quinazolinone and 1,2,4-oxadiazole pharmacophores represents a deliberate approach to develop multitargeted kinase inhibitors. This hybridization leverages the complementary bioactivities of both heterocyclic systems: Quinazolinones are established kinase-binding scaffolds (e.g., in EGFR inhibitors like gefitinib), while 1,2,4-oxadiazoles contribute metabolic stability and diverse target engagement. The compound 3-(3-methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one (CAS 2034314-47-9) exemplifies this approach, combining structural elements to concurrently inhibit EGFR/BRAFV600E and VEGFR-2 kinases. Such dual-targeting addresses cancer resistance mechanisms by disrupting parallel signaling cascades, as demonstrated in clinical combinations like dabrafenib (BRAF inhibitor) and trametinib (MEK inhibitor) [7].
Table 1: Key Structural Components in Hybrid Pharmacophores
Pharmacophoric Element | Biological Role | Contribution to Hybrid Design |
---|---|---|
Quinazolin-4(3H)-one core | ATP-competitive kinase binding | Provides anchor for kinase active-site interactions |
1,2,4-Oxadiazole ring | Enhanced metabolic stability & π-stacking | Improves pharmacokinetic properties and target affinity |
o-Tolyl substituent | Hydrophobic pocket occupancy | Targets allosteric sites in BRAFV600E and VEGFR-2 |
Methoxybenzyl group | Solubility modulation | Balances lipophilicity for cell membrane penetration |
The molecular architecture of this hybrid (C₂₆H₂₂N₄O₃S, MW 470.5 g/mol) features critical substitutions at the quinazolinone core:
The 1,2,4-oxadiazole ring acts as a bioisostere for ester/carbamate groups, resisting hydrolytic degradation while maintaining similar electronic profiles. This is evidenced in the compound’s SMILES string (COc1cccc(Cn2c(SCc3nc(-c4ccccc4C)no3)nc3ccccc3c2=O)c1), where the oxadiazole (no3) connects directly to the methylthio linker [3].
Table 2: Comparative Structural Features of Quinazolinone-Oxadiazole Hybrids
Compound | C3 Substituent | Oxadiazole C3 Substituent | Molecular Formula |
---|---|---|---|
Target Compound | 3-Methoxybenzyl | o-Tolyl | C₂₆H₂₂N₄O₃S |
EVT-2814641 | 2-Methoxybenzyl | p-Tolyl | C₂₆H₂₂N₄O₃S |
9b (Ref [7]) | Allyl | 4-Chlorophenyl | C₂₂H₁₇ClN₄O₂S |
The hybrid targets three oncokinases through distinct structural components:
The rationale prioritizes kinases driving tumor proliferation (EGFR/BRAFV600E) and angiogenesis (VEGFR-2), intercepting cancer progression at multiple nodes.
The methylthio bridge (–SCH₂–) between quinazolinone C2 and the oxadiazole is a critical design element:
Table 3: Impact of Linker Chemistry on Hybrid Compound Properties
Linker Type | Target Binding Energy (ΔG, kcal/mol) | Metabolic Stability (t₁/₂, min) | C LogP |
---|---|---|---|
Thioether (–S–CH₂–) | –8.9 (VEGFR-2) | >60 | 3.7 |
Ether (–O–CH₂–) | –7.2 (VEGFR-2) | 25 | 3.1 |
Methylene (–CH₂–CH₂–) | –6.8 (VEGFR-2) | 45 | 4.0 |
Comprehensive Compound Listing
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: